4-Brom-2,6-Dinitroanilin

Übersicht

Beschreibung

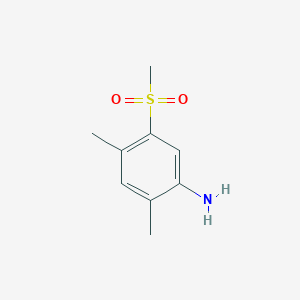

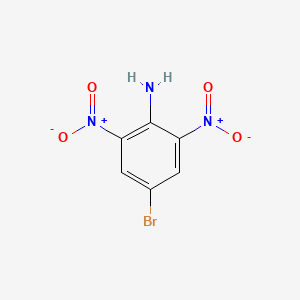

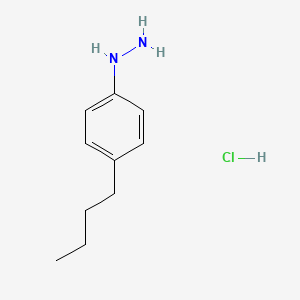

4-Bromo-2,6-dinitroaniline is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 6 are replaced by a bromine atom and two nitro groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-dinitroaniline has several applications in scientific research:

Wirkmechanismus

Target of Action

4-Bromo-2,6-dinitroaniline, also known as BDNA, is a mutagenic aromatic amine . It primarily targets tubulin proteins and inhibits the growth of shoots and roots in plants . It’s also known to affect non-target organisms, including invertebrates and vertebrates .

Mode of Action

BDNA interacts with its targets by binding to tubulin proteins, which disrupts the normal function of these proteins and inhibits plant growth . In non-target organisms, BDNA can cause cytotoxicity, genotoxicity, and activate oxidative stress pathways .

Biochemical Pathways

BDNA affects several biochemical pathways. Transcriptomic and metabolomic analyses have revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . It also affects processes related to apoptosis, development, and DNA damage .

Pharmacokinetics

BDNA is rapidly cleared by metabolism to 13 metabolites, which are excreted in urine (62%) and feces (33%) . The whole-body half-life of BDNA is approximately 7 hours . After 28 days of oral administration, 100 mg/kg BDNA significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid (BA) synthesis .

Result of Action

The molecular and cellular effects of BDNA’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . It also causes alterations of physiological, metabolic, morphological, developmental, and behavioral traits . In zebrafish, continuous exposure to BDNA causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDNA. For instance, BDNA is identified as a domestic-dust pollutant in urban environments . It can enter the environment during production processes of certain compounds . Workers involved in the use of BDNA as chemical intermediates may be exposed through inhalation of dust and dermal contact .

Biochemische Analyse

Biochemical Properties

4-Bromo-2,6-dinitroaniline has been found to interact with various enzymes and proteins. For instance, it has been reported to be recognized by monoclonal antibodies developed for 2,4-dinitroaniline and 2,6-dinitroaniline . These interactions could potentially influence the biochemical reactions involving these biomolecules .

Cellular Effects

In a study on rats, 4-Bromo-2,6-dinitroaniline was found to trigger hepatotoxicity, upregulate toxicity indicators, and induce systemic inflammation, dyslipidemia, and bile acid synthesis . This suggests that 4-Bromo-2,6-dinitroaniline can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2,6-dinitroaniline involves broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . This suggests that 4-Bromo-2,6-dinitroaniline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The study on rats mentioned earlier was conducted over a period of 28 days, suggesting that the compound’s effects can persist over extended periods .

Dosage Effects in Animal Models

The study on rats used a dosage of 100 mg/kg, which significantly triggered hepatotoxicity

Metabolic Pathways

The compound has been found to induce bile acid synthesis , suggesting that it may interact with enzymes or cofactors involved in this metabolic pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dinitroaniline can be synthesized through a multi-step process involving the bromination and nitration of aniline derivatives. One common method involves the bromination of 2,6-dinitroaniline using bromine in an acidic medium. The reaction is typically carried out at room temperature to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-2,6-dinitroaniline often involves the use of bromide-bromate salts in an aqueous acidic medium. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,6-dinitroaniline undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom in 4-Bromo-2,6-dinitroaniline can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: OH radicals in the presence of oxygen.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols in a suitable solvent.

Major Products:

Oxidation: Products include hydroperoxy and nitro derivatives.

Reduction: Products include 4-amino-2,6-dinitroaniline.

Substitution: Products vary depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-dinitroaniline can be compared with other similar compounds, such as:

2,6-Dibromo-4-nitroaniline: This compound has two bromine atoms and one nitro group, making it structurally similar but with different reactivity and applications.

2-Bromo-4,6-dinitroaniline: This is another isomer with the same molecular formula but different substitution pattern.

Uniqueness: 4-Bromo-2,6-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in mutagenicity assays and dye production highlight its versatility and importance in various fields .

Eigenschaften

IUPAC Name |

4-bromo-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUAAKYBFINVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395863 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62554-90-9 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about 4-Bromo-2,6-dinitroaniline can be obtained from the crystallographic study?

A1: The research article primarily focuses on elucidating the crystal structure of N,3-Dimethyl-4-bromo-2,6-dinitroaniline []. While it doesn't explicitly detail the structure of 4-Bromo-2,6-dinitroaniline itself, the study provides valuable insights into the arrangement of atoms and the bonding patterns within a closely related molecule. This information can be valuable for researchers interested in understanding the structure-property relationships of similar compounds, including 4-Bromo-2,6-dinitroaniline. Further computational studies could utilize this information as a starting point for modeling the parent compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)